

Cyclohexyl Crotonate: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: *Cyclohexyl crotonate*

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Abstract

Cyclohexyl crotonate, a clear, colorless liquid with a characteristic fruity, floral, and woody aroma, is an ester primarily recognized for its application in the fragrance industry.^{[1][2]} Beyond its established role in perfumery, the unique chemical structure of **cyclohexyl crotonate**, which combines a bulky, lipophilic cyclohexyl ring with a reactive α,β -unsaturated carbonyl system, presents a compelling case for its exploration in broader research and development contexts. This technical guide provides a comprehensive overview of **cyclohexyl crotonate**'s known properties and delves into its potential, yet underexplored, applications in medicinal chemistry, drug discovery, and materials science. We present detailed experimental protocols for its synthesis and for a key toxicological assay, summarize its physicochemical properties in tabular format, and provide visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of its research potential.

Introduction

Cyclohexyl crotonate (Cyclohexyl (E)-but-2-enoate) is a specialty aroma chemical valued for its complex scent profile.^{[1][3][4]} While its use in fine fragrances, soaps, and detergents is well-documented, its potential utility in other scientific domains has been largely overlooked.^{[3][4]} The molecule's structure is bipartite: the cyclohexyl moiety, a common fragment in medicinal chemistry known to influence pharmacokinetic properties, and the crotonate group, an α,β -unsaturated ester that can participate in various chemical reactions, including polymerization

and Michael additions.[5][6] This guide aims to bridge the information gap, presenting **cyclohexyl crotonate** not merely as a fragrance ingredient but as a versatile scaffold for chemical and biological investigation.

Physicochemical and Toxicological Profile

A summary of the key physicochemical properties of **cyclohexyl crotonate** is provided in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various experimental settings.

Table 1: Physicochemical Properties of Cyclohexyl Crotonate

Property	Value	Reference(s)
Molecular Formula	C10H16O2	[3][7]
Molecular Weight	168.23 g/mol	[7][8]
CAS Number	16491-62-6 / 31416-78-1	[3][7][8]
Appearance	Clear Colourless Liquid	[3][4]
Boiling Point	221-223 °C @ 760 mmHg	[9]
Flash Point	83 °C (182 °F) TCC	[1][3][9]
Solubility	Soluble in alcohol; Insoluble in water	[1][9]
logP (o/w)	3.376 (estimated)	[9]
Purity	≥ 95%	[3][4]

Note: Discrepancies in CAS numbers exist in the literature.

Toxicological Summary

The primary toxicological concern for fragrance ingredients is skin sensitization. While specific data for **cyclohexyl crotonate** is limited, related crotonate esters have been identified as potential skin sensitizers.[10][11] The reactivity of the α,β -unsaturated carbonyl group makes it

a potential Michael acceptor, allowing it to covalently bind to skin proteins and trigger an immune response. This reactivity is assessed using in vitro methods like the KeratinoSens™ assay, which measures the activation of the Keap1-Nrf2 signaling pathway, a key event in the skin sensitization adverse outcome pathway (AOP).[3][12]

Synthesis of Cyclohexyl Crotonate

Cyclohexyl crotonate is typically synthesized via Fischer-Speier esterification of crotonic acid with cyclohexanol, using an acid catalyst and azeotropic removal of water to drive the reaction to completion.[7]

Experimental Protocol: Fischer-Speier Esterification

Materials:

- Cyclohexanol (220 g)
- Crotonic acid (199 g)
- p-Toluenesulfonic acid (PTSA) (8 g)
- Toluene (300 mL)
- 5% Sodium carbonate solution
- Water

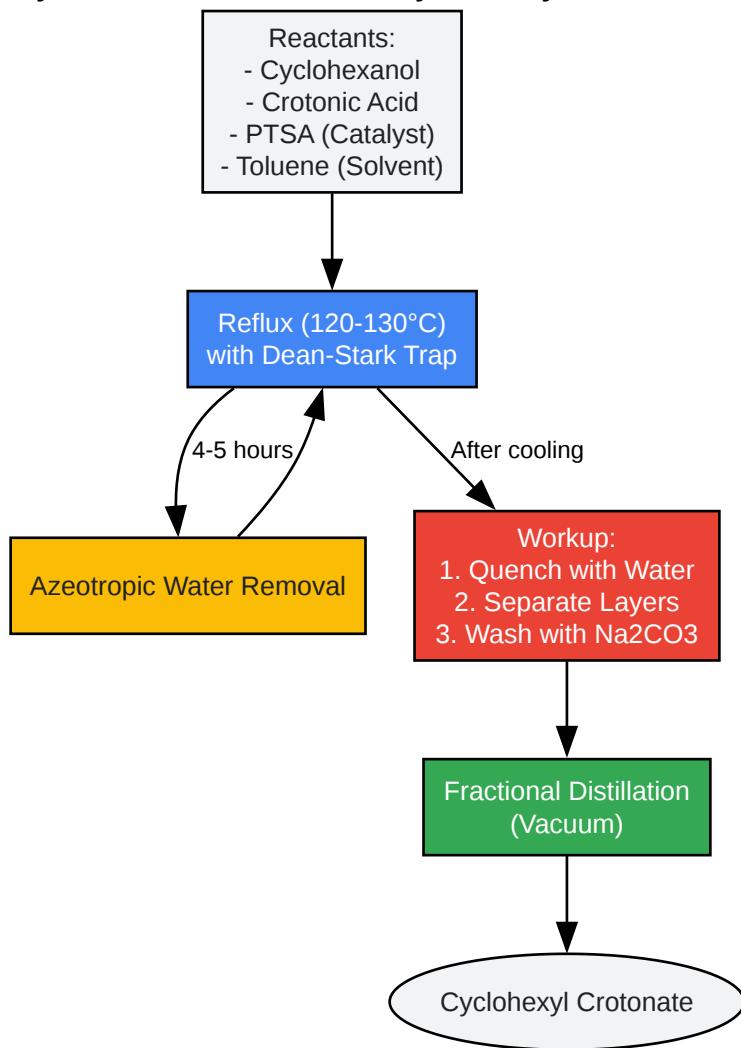
Apparatus:

- 2-L reaction flask
- Mechanical stirrer
- Thermocouple
- Dean-Stark trap
- Condenser

Procedure:

- Charge the 2-L reaction flask with cyclohexanol, crotonic acid, PTSA, and toluene.[7]
- Assemble the apparatus with the mechanical stirrer, thermocouple, Dean-Stark trap, and condenser.
- Heat the mixture to reflux (approximately 120-130 °C).[7]
- Continuously remove the water formed during the reaction azeotropically using the Dean-Stark trap.
- Maintain the reflux for 4-5 hours, or until no more water is collected.[7]
- Cool the reaction mixture to room temperature.
- Quench the reaction by adding 400 mL of water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with 300 mL of 5% sodium carbonate solution, followed by a water wash.[7]
- Purify the crude product by fractional distillation under vacuum to yield **cyclohexyl crotonate** (boiling point of 104 °C at 13 mmHg).[7]

Synthesis Workflow of Cyclohexyl Crotonate

[Click to download full resolution via product page](#)*Synthesis Workflow of Cyclohexyl Crotonate*

Potential Research Application: Drug Discovery and Medicinal Chemistry

The structural components of **cyclohexyl crotonate** suggest its potential as a scaffold or starting material in drug discovery.

The Cyclohexyl Moiety as a Bioisostere

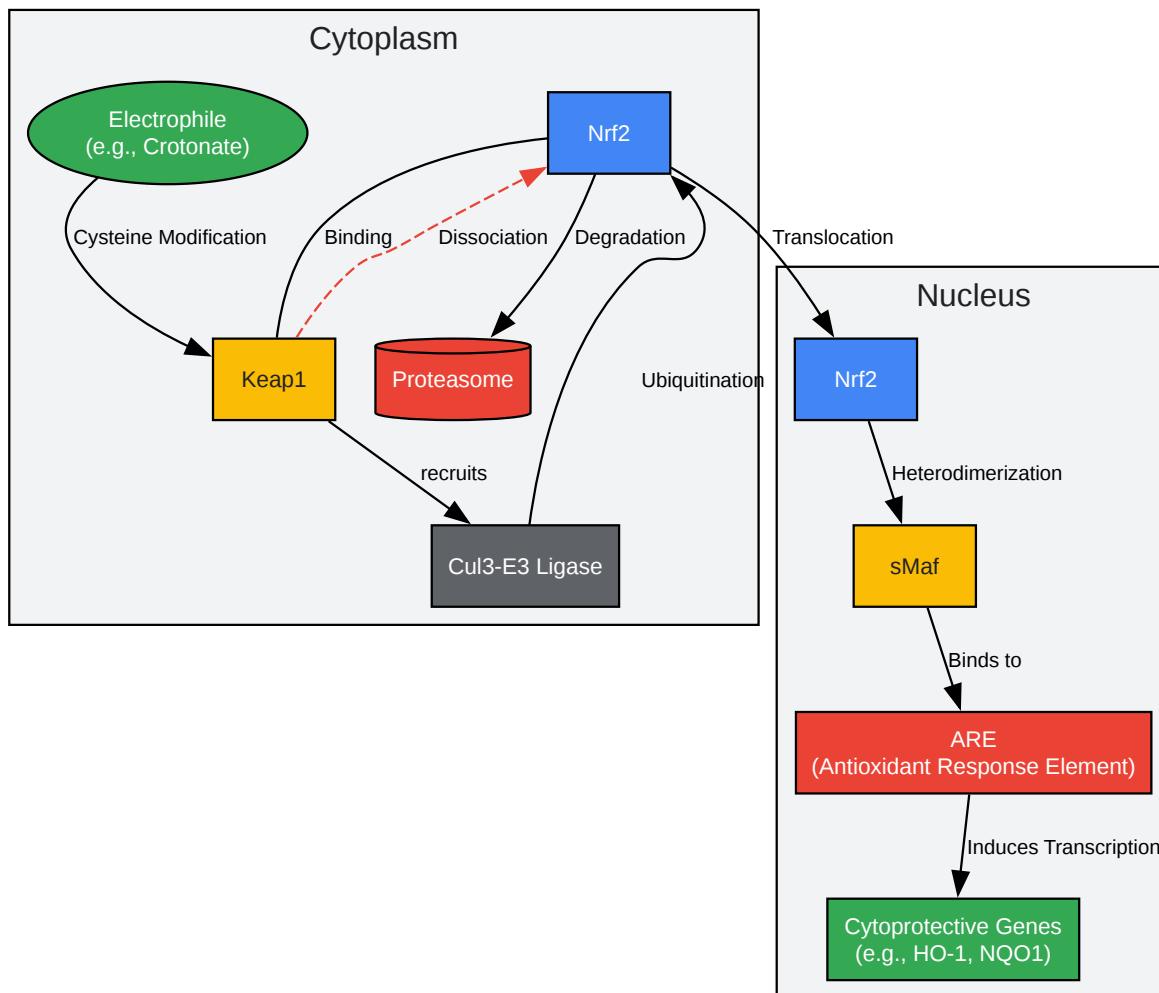
The cyclohexyl group is a prevalent motif in many approved drugs.^[5] It can serve as a three-dimensional, lipophilic bioisostere for phenyl or t-butyl groups, potentially offering improved binding affinity through enhanced van der Waals interactions within a protein's binding pocket.^[5] Replacing a planar aromatic ring with a cyclohexyl group can also alter a compound's metabolic profile and reduce toxicity. Furthermore, the rigid nature of the cyclohexyl ring compared to a flexible alkyl chain can reduce the entropic penalty upon binding, leading to higher affinity.^[5]

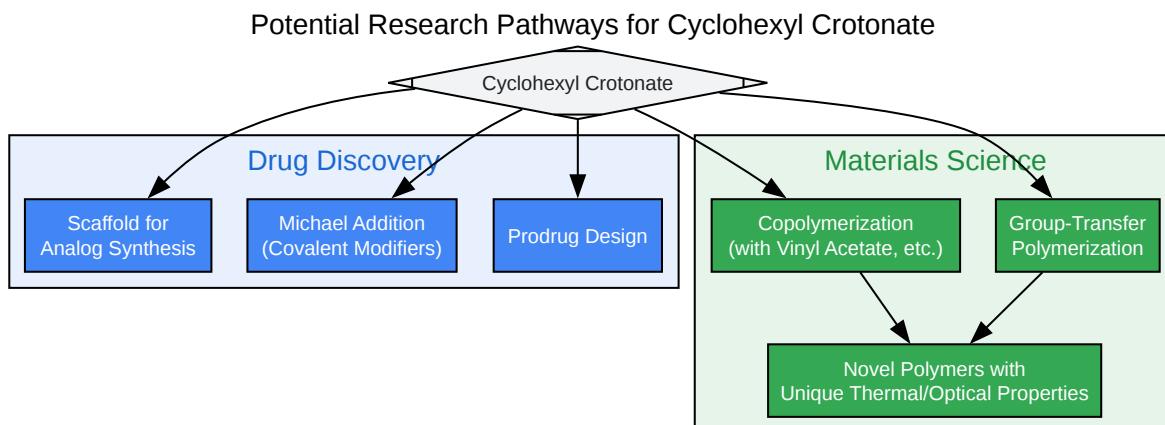
The Crotonate Moiety as a Pharmacophore

The α,β -unsaturated ester of the crotonate group is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules.^[6] This reactivity can be harnessed for the design of covalent inhibitors, which form a stable bond with their target protein, often leading to increased potency and duration of action.

This reactivity is also linked to the activation of the Nrf2 signaling pathway. Electrophilic compounds like crotonates can react with cysteine residues on the Keap1 protein, which is the negative regulator of Nrf2.^{[13][14]} This leads to the release and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.^{[15][16]} This mechanism is central to cellular defense against oxidative stress and is a key consideration in both toxicology (skin sensitization) and therapeutics (e.g., in neuroprotective and anti-inflammatory contexts).^{[14][16][17]}

Keap1-Nrf2 Signaling Pathway Activation





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